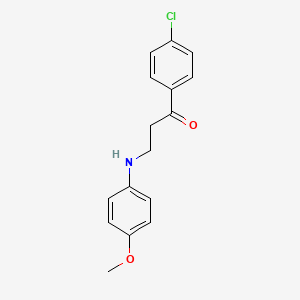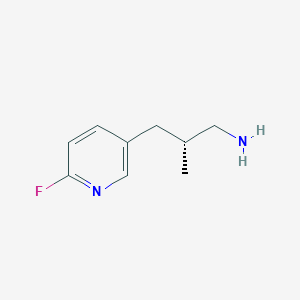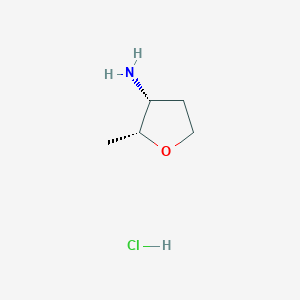![molecular formula C12H22ClNO2 B2406889 2-Chloro-N-[2-(2-methylpropyl)oxan-4-yl]propanamide CAS No. 2411256-93-2](/img/structure/B2406889.png)
2-Chloro-N-[2-(2-methylpropyl)oxan-4-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[2-(2-methylpropyl)oxan-4-yl]propanamide is a chemical compound that belongs to the class of amides. It is also known as chloramphenicol succinate. This compound has been widely used in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(2-methylpropyl)oxan-4-yl]propanamide involves the inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which prevents the formation of peptide bonds between amino acids during protein synthesis. This leads to the inhibition of bacterial growth and replication.
Biochemical and Physiological Effects
This compound has been shown to have a broad-spectrum antibacterial activity. It is effective against both gram-positive and gram-negative bacteria. It has also been shown to have low toxicity in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Chloro-N-[2-(2-methylpropyl)oxan-4-yl]propanamide in lab experiments is its broad-spectrum antibacterial activity. This allows for the study of a wide range of bacterial species. However, one limitation is that it can be toxic to some cell types, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving 2-Chloro-N-[2-(2-methylpropyl)oxan-4-yl]propanamide. One direction is the development of new antibiotics based on the structure of this compound. Another direction is the study of the mechanisms of bacterial resistance to this compound and the development of strategies to overcome resistance. Finally, the use of this compound in combination with other antibiotics to enhance their effectiveness is also an area of future research.
Conclusion
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its antibacterial properties. It has a broad-spectrum antibacterial activity and inhibits bacterial protein synthesis. It has several advantages and limitations for lab experiments, and there are several future directions for research involving this compound.
Synthesis Methods
The synthesis of 2-Chloro-N-[2-(2-methylpropyl)oxan-4-yl]propanamide involves the reaction of 2-Chloro-N-[2-(2-methylpropyl)oxan-4-yl]acetamide with succinic anhydride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.
Scientific Research Applications
2-Chloro-N-[2-(2-methylpropyl)oxan-4-yl]propanamide has been widely used in scientific research due to its antibacterial properties. It has been used to study the mechanisms of bacterial resistance to antibiotics and to develop new antibiotics. It has also been used to study the effects of antibiotics on bacterial growth and metabolism.
properties
IUPAC Name |
2-chloro-N-[2-(2-methylpropyl)oxan-4-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO2/c1-8(2)6-11-7-10(4-5-16-11)14-12(15)9(3)13/h8-11H,4-7H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOJCMFYHNEYQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(CCO1)NC(=O)C(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{6-Chloro-4-[(2-chloro-4-fluorobenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2406806.png)
![N-(2,2-diethoxyethyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2406807.png)

![(E)-6-(3,4-dimethoxystyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2406815.png)




![N-[(2-Tert-butylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2406821.png)
![Ethyl 3-(4-fluorophenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2406823.png)

![2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine](/img/structure/B2406826.png)
![Ethyl 4-[(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylamino]benzoate](/img/structure/B2406828.png)
![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2406829.png)